3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one 3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1029790-67-7
VCID: VC5838150
InChI: InChI=1S/C25H22N4O4S/c1-15-6-4-7-16(12-15)23-26-20(33-28-23)14-34-25-27-21-18-9-2-3-10-19(18)32-22(21)24(30)29(25)13-17-8-5-11-31-17/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5CCCO5)OC6=CC=CC=C64
Molecular Formula: C25H22N4O4S
Molecular Weight: 474.54

3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one

CAS No.: 1029790-67-7

Cat. No.: VC5838150

Molecular Formula: C25H22N4O4S

Molecular Weight: 474.54

* For research use only. Not for human or veterinary use.

3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one - 1029790-67-7

Specification

CAS No. 1029790-67-7
Molecular Formula C25H22N4O4S
Molecular Weight 474.54
IUPAC Name 2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C25H22N4O4S/c1-15-6-4-7-16(12-15)23-26-20(33-28-23)14-34-25-27-21-18-9-2-3-10-19(18)32-22(21)24(30)29(25)13-17-8-5-11-31-17/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3
Standard InChI Key YZCSHIRGIQYYCM-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5CCCO5)OC6=CC=CC=C64

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A benzofuro[3,2-d]pyrimidin-4(3H)-one core, which combines a benzofuran fused to a pyrimidinone ring.

  • A tetrahydrofuran (THF) moiety linked via a methyl group at position 3 of the pyrimidinone.

  • A 1,2,4-oxadiazole ring substituted with an m-tolyl group and connected to the core via a thioether (-S-) linkage.

The IUPAC name systematically describes these components:
2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(oxolan-2-ylmethyl)-benzofuro[3,2-d]pyrimidin-4-one.

Molecular Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC<sub>25</sub>H<sub>22</sub>N<sub>4</sub>O<sub>4</sub>S
Molecular Weight474.54 g/mol
CAS Registry Number1029790-67-7

Notably, earlier reports citing a molecular weight of 398.48 g/mol conflict with rigorously calculated values, likely due to typographical errors.

Synthetic Methodologies

Reaction Pathways

Synthesis involves sequential coupling reactions to assemble the heterocyclic framework:

  • Formation of the Benzofuropyrimidinone Core: Cyclocondensation of substituted benzofuran precursors with pyrimidine derivatives under basic conditions.

  • Introduction of the Tetrahydrofuran Substituent: Alkylation at position 3 using a tetrahydrofuran-2-ylmethyl halide in polar aprotic solvents (e.g., DMSO or DMF).

  • Oxadiazole Ring Construction: [3+2] cycloaddition between nitrile oxides and amidoximes, followed by functionalization with an m-tolyl group .

  • Thioether Linkage: Nucleophilic substitution between a mercapto intermediate and a bromomethyl-oxadiazole derivative.

Optimization Conditions

Critical parameters for yield and purity include:

ParameterTypical RangeSource
Temperature60–120°C
Solvent SystemEthanol, DMSO, or DMF
Reaction Time6–24 hours
CatalystsTriethylamine, Pd(PPh<sub>3</sub>)<sub>4</sub>

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Physicochemical Characterization

Spectroscopic Analysis

Post-synthetic verification relies on:

  • <sup>1</sup>H/</sup>13</sup>C NMR Spectroscopy: Assigns proton and carbon environments, confirming substituent integration.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

  • HPLC-PDA: Assesses purity (>95% required for biological assays).

Stability and Solubility

Preliminary data indicate:

  • Solubility: Moderate in DMSO (>10 mg/mL), low in aqueous buffers (<0.1 mg/mL).

  • Stability: Stable at -20°C for >6 months; degrades in acidic conditions (pH <4).

Biological Evaluation and Mechanisms

Mechanistic Insights

  • Kinase Inhibition: The oxadiazole ring may compete with ATP for binding pockets in kinases like PIM-1, disrupting signal transduction.

  • Reactive Oxygen Species (ROS) Generation: Thioether linkages could mediate redox cycling, inducing oxidative stress in cancer cells.

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